molecular formula C11H13BrO2 B14757118 2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane

2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane

Cat. No.: B14757118
M. Wt: 257.12 g/mol
InChI Key: MGCVMUNLGXDRDM-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C11H13BrO2. This compound is characterized by a dioxolane ring substituted with a 3-bromo-5-methylphenyl group and an additional methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 3-bromo-5-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding methylphenyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include the corresponding methylphenyl derivative.

Scientific Research Applications

2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxolane ring play crucial roles in its binding affinity and specificity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-methylphenyl)-2-methylmorpholine
  • 3-Bromo-5-methylphenylboronic acid
  • 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Uniqueness

2-(3-Bromo-5-methylphenyl)-2-methyl-1,3-dioxolane is unique due to its specific substitution pattern and the presence of the dioxolane ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(3-bromo-5-methylphenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H13BrO2/c1-8-5-9(7-10(12)6-8)11(2)13-3-4-14-11/h5-7H,3-4H2,1-2H3

InChI Key

MGCVMUNLGXDRDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2(OCCO2)C

Origin of Product

United States

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